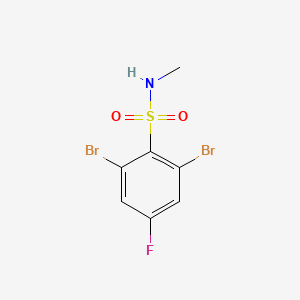
2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H6Br2FNO2S and a molecular weight of 347.00 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the bromination and sulfonation of a fluorinated benzene derivative. The reaction conditions often require the use of bromine and sulfuric acid as reagents, with the reaction being carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the initial preparation of intermediates followed by their subsequent transformation into the final product. These methods are designed to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to these targets. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential as a pharmacologically active compound .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-fluorotoluene: Similar in structure but lacks the sulfonamide group.
2,6-Dibromo-4-fluorophenol: Contains a hydroxyl group instead of the sulfonamide group.
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: A related compound with a different core structure and additional chlorine atom.
Uniqueness
2,6-Dibromo-4-fluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms along with the sulfonamide group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H6Br2FNO2S |
|---|---|
Molecular Weight |
347.00 g/mol |
IUPAC Name |
2,6-dibromo-4-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6Br2FNO2S/c1-11-14(12,13)7-5(8)2-4(10)3-6(7)9/h2-3,11H,1H3 |
InChI Key |
DRILYMJBKOVKQL-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1Br)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Ethoxypropyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13255894.png)

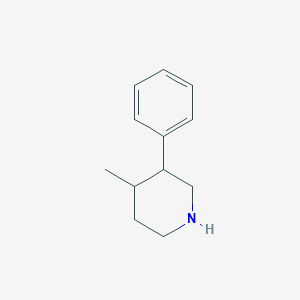
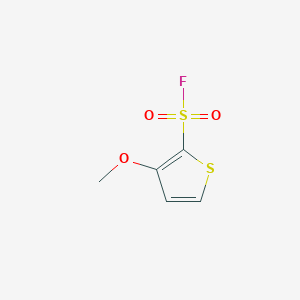
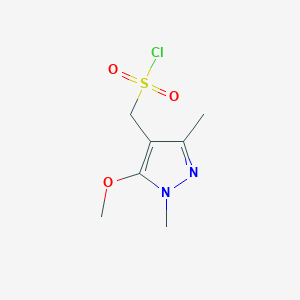
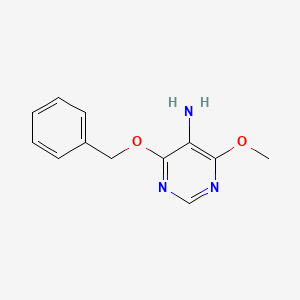
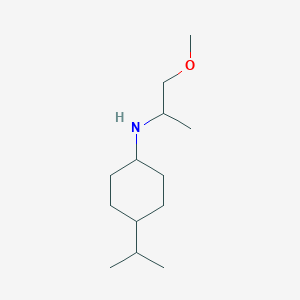
![2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13255934.png)
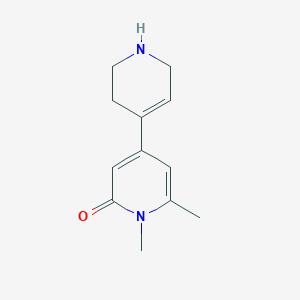
amine](/img/structure/B13255953.png)
![[(2S,3S)-2-amino-3-methylpentyl]dimethylamine](/img/structure/B13255977.png)

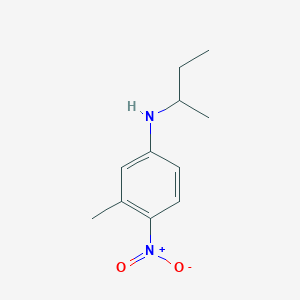
![Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13255989.png)
